Proline dithiocarbamate
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Overview
Description
Proline dithiocarbamate is a compound derived from the amino acid proline and dithiocarbamic acid Dithiocarbamates are known for their ability to form stable complexes with metals, making them valuable in various fields such as medicinal chemistry, agriculture, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Proline dithiocarbamate can be synthesized through a one-pot three-component reaction involving proline, carbon disulfide, and an electrophilic reagent. The reaction is typically carried out in green solvents such as deep eutectic solvents or polyethylene glycol, which are environmentally friendly alternatives to conventional organic solvents. The reaction proceeds at room temperature and yields the desired product in high efficiency (62-92%) without the need for tedious workup procedures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the synthesis process. This method allows for better control over reaction conditions and reduces the risk associated with handling large quantities of reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: Proline dithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms of the dithiocarbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include disulfides, thiols, sulfoxides, and various substituted derivatives of this compound .
Scientific Research Applications
Proline dithiocarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthetic intermediate in organic synthesis and coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound exhibits potential as an anticancer agent, particularly in targeting breast cancer cells.
Industry: The compound is utilized in the production of metal complexes for various industrial applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of proline dithiocarbamate involves its ability to chelate metal ions and interact with specific molecular targets. In the context of its anticancer activity, the compound binds to proteins involved in DNA repair and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death. The molecular targets include O(6)-methylguanine-DNA methyltransferase, which is involved in DNA repair, and caspase-8, a key player in the apoptotic pathway .
Comparison with Similar Compounds
Proline dithiocarbamate can be compared with other dithiocarbamate derivatives such as:
Dimethyldithiocarbamate: Known for its use as an enzyme inhibitor and in the treatment of alcoholism.
Diethyldithiocarbamate: Utilized in the study of enzyme inhibition and as a chelating agent.
Pyrrolidine dithiocarbamate: Exhibits similar properties but with different biological activities and applications.
The uniqueness of this compound lies in its amino acid-derived structure, which allows for selective targeting of specific proteins and pathways, particularly in cancer research .
Properties
CAS No. |
7250-31-9 |
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Molecular Formula |
C6H12N2O2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
carbamodithioic acid;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2.CH3NS2/c7-5(8)4-2-1-3-6-4;2-1(3)4/h4,6H,1-3H2,(H,7,8);(H3,2,3,4)/t4-;/m0./s1 |
InChI Key |
SDHWCDDSZTZOQC-WCCKRBBISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C(=S)(N)S |
Canonical SMILES |
C1CC(NC1)C(=O)O.C(=S)(N)S |
Origin of Product |
United States |
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